Desethylamodiaquine
CAS No.: 79352-78-6
VCID: VC0193632
Molecular Formula: C18H18ClN3O.2HCl
Molecular Weight: 327.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Desethylamodiaquine is a primary metabolite of amodiaquine, an antimalarial drug . Amodiaquine, in combination with artesunate, is used to treat falciparum malaria, increasing the necessity for reliable methods to determine its presence . Desethylamodiaquine can be used in clinical pharmacological studies of artesunate-amodiaquine drug combinations . Beyond its role as a metabolite, desethylamodiaquine derivatives have demonstrated potential in antiviral research . In one study, amodiaquine derivatives were synthesized and tested for their impact on Ebola virus infection, with several compounds showing more potency than amodiaquine itself . These derivatives block the host cell entry of the Ebola virus . The structure-activity relationship analysis indicated that alkyl chains extending from the aminomethyl group and a halogen bonded to the quinoline ring are essential for enhancing antiviral potency without increasing toxicity . Furthermore, amodiaquine derivatives, including desethylamodiaquine, are under investigation for their potential as multi-target drugs for treating Alzheimer's disease (AD) . These derivatives have shown promise as cholinesterase inhibitors, exhibiting the ability to chelate biometal ions and demonstrating antioxidant power . Molecules based on amodiaquine may be useful as multi-target-directed ligands . Examples of similar chemical compounds include N-Desethylamodiaquine dihydrochloride solution and Tetrahydrocortisol-2,2,3,4,4-d5 solution . |
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CAS No. | 79352-78-6 |
Product Name | Desethylamodiaquine |
Molecular Formula | C18H18ClN3O.2HCl |
Molecular Weight | 327.8 g/mol |
IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol |
Standard InChI | InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) |
Standard InChIKey | VRXFDHAGFYWGHT-UHFFFAOYSA-N |
SMILES | CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Canonical SMILES | CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 4-((7-chloro-4-quinolinyl)amino)-2-((ethylamino)methyl)phenol desethylamodiaquine monodesethylamodiaquine N-desethylamodiaquine |
PubChem Compound | 122068 |
Last Modified | Aug 15 2023 |
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